Passerini Reaction Yield: Ethyl 2-Isocyanobenzoate Matches or Exceeds Aryl Isocyanide Comparators Under Identical Conditions
In a catalytic Passerini reaction using immobilized H₂SO₄ on silica gel in aqueous media, ethyl 2-isocyanobenzoate delivered the desired α-acyloxycarboxamide in 93% isolated yield, outperforming 1-isocyano-3-bromobenzene (91%) and matching the 83–96% range achieved with 1-naphthylisocyanide across a panel of N-formamide substrates [1]. This demonstrates that the ortho-ester-bearing aryl isocyanide does not sacrifice reactivity relative to simpler aryl isocyanides.
| Evidence Dimension | Isolated yield in catalytic Passerini reaction |
|---|---|
| Target Compound Data | 93% (ethyl 2-isocyanobenzoate, product 4q) |
| Comparator Or Baseline | 91% (1-isocyano-3-bromobenzene, product 4r); 83–96% range (1-naphthylisocyanide, products 4a–4p, 4s) |
| Quantified Difference | +2 percentage points vs. 1-isocyano-3-bromobenzene |
| Conditions | Benzoic acid (1 equiv), N-formamide (1 equiv), isocyanide (1 equiv), immobilized H₂SO₄ on silica gel, H₂O, r.t., 10–30 min |
Why This Matters
Procurement decisions for Passerini-based library synthesis can rely on ethyl 2-isocyanobenzoate as a high-yielding aryl isocyanide input that has been quantitatively benchmarked against alternative aryl isocyanides in the same study.
- [1] Salami, S. A.; Smith, V. J.; Krause, R. W. M. N-Formamide as a Carbonyl Precursor in the Catalytic Synthesis of Passerini Adducts under Aqua and Mechanochemical Conditions. RSC Adv. 2023, 13, 4019–4031. View Source
